4-(Trifluoromethyl)phenol physical and chemical properties
4-(Trifluoromethyl)phenol physical and chemical properties
An In-depth Technical Guide to 4-(Trifluoromethyl)phenol
Introduction
4-(Trifluoromethyl)phenol, also known by synonyms such as 4-hydroxybenzotrifluoride and α,α,α-trifluoro-p-cresol, is an organofluorine compound with the chemical formula C₇H₅F₃O[1][2]. It presents as white to yellow-brown crystals and is a key intermediate in the synthesis of pharmaceuticals and agrochemicals[3][4][5]. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the molecule's physical and chemical properties, particularly its acidity.
This compound is notable not only as a synthetic building block but also as a known human metabolite of the widely used antidepressant drug, fluoxetine[1][4][5]. Its applications extend to the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors for myeloid cell leukemia[3]. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols for researchers and drug development professionals.
Physical Properties
The physical characteristics of 4-(Trifluoromethyl)phenol are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₃O | [6][7] |
| Molecular Weight | 162.11 g/mol | [1][2][6] |
| Appearance | White to yellow-brown crystals | [3][8] |
| Melting Point | 45-47 °C | [2][4] |
| Boiling Point | 71.5-72 °C at 8 mmHg | [4] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [2][4] |
| Density | 1.3226 g/cm³ (estimate) | [4] |
| Water Solubility | Insoluble | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |
| pKa | 9.39 | [9] |
Chemical Properties
Acidity
The trifluoromethyl group is strongly electron-withdrawing, which affects the acidity of the phenolic hydroxyl group. The pKa of 4-(Trifluoromethyl)phenol is 9.39, making it slightly more acidic than phenol itself (pKa ≈ 10.0)[9]. This increased acidity is due to the inductive effect of the -CF₃ group, which helps to stabilize the resulting phenoxide anion. However, this effect is less pronounced compared to the resonance and inductive effects of a nitro group, as seen in 4-nitrophenol (pKa = 7.15)[9].
Reactivity and Stability
4-(Trifluoromethyl)phenol exhibits reactivity typical of phenols, participating in reactions such as etherification. It is commonly used in the synthesis of diaryl ethers[4][6]. Under certain aqueous conditions, it can undergo spontaneous defluorination, hydrolyzing to form the corresponding hydroxybenzoic acid[10].
For stability, it should be stored in a cool, dry, and well-ventilated area, often under refrigeration at 2-8°C[2][3].
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-(Trifluoromethyl)phenol. Various spectroscopic techniques have been used to analyze this compound.
| Spectrum Type | Availability / Source |
| ¹H NMR | Available[11] |
| ¹³C NMR | Available[1] |
| Mass Spectrometry (GC-MS) | Available[1][12] |
| Infrared (IR) Spectroscopy | Available[1][13] |
| UV-Vis Spectroscopy | Available[1] |
| Raman Spectroscopy | Available[1] |
Synthesis and Applications
Synthesis
One common method for preparing 4-(Trifluoromethyl)phenol involves a two-step process starting from 4-trifluoromethylchlorobenzene[14]. The first step is the reaction with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then subjected to hydrogenolysis to yield the final product[14].
Caption: Synthesis of 4-(Trifluoromethyl)phenol via a benzyl ether intermediate.
Applications in Drug Development
The unique electronic properties imparted by the trifluoromethyl group make 4-(Trifluoromethyl)phenol a valuable building block in medicinal chemistry[3].
-
Antidepressants: It is a key component in the structure of fluoxetine, a selective serotonin reuptake inhibitor (SSRI)[15].
-
Antithrombotic Agents: It serves as a precursor for the synthesis of P2Y1 antagonists, which are investigated for their antithrombotic effects[3].
-
Cancer Therapy: The compound is utilized in creating potent inhibitors of myeloid cell leukemia[3].
-
Agrochemicals: It is also an important intermediate for pesticides and herbicides[4][5].
Metabolism
4-(Trifluoromethyl)phenol is a primary human metabolite of fluoxetine[1][5]. The metabolic process involves the cleavage of the ether bond in the fluoxetine molecule. Understanding this metabolic pathway is crucial for evaluating the pharmacokinetics and potential effects of fluoxetine.
Caption: Metabolic conversion of Fluoxetine to 4-(Trifluoromethyl)phenol.
Safety and Handling
Proper handling of 4-(Trifluoromethyl)phenol is essential due to its hazardous nature. It is classified as a flammable solid and is toxic if swallowed[2].
| Safety Aspect | Recommendation | Source(s) |
| Hazard Classifications | Flammable Solid (Category 1), Acute Toxicity, Oral (Category 3), Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P210 (Keep away from heat), P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
| Personal Protective Equipment (PPE) | N95 dust mask, safety goggles/eyeshields, chemical-resistant gloves | [2][16] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C. | [2][3][16] |
| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [16] |
Experimental Protocols
Spectrometric Determination of pKa
This protocol describes a general method for determining the pKa of phenolic compounds, adapted for 4-(Trifluoromethyl)phenol, using UV-Vis spectrophotometry[17].
Objective: To determine the acid dissociation constant (pKa) of 4-(Trifluoromethyl)phenol in an aqueous or mixed-solvent system.
Materials:
-
4-(Trifluoromethyl)phenol
-
Acetonitrile (or other suitable co-solvent)
-
Deionized water
-
Buffer solutions (pH 2.0 - 11.0)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) standard solutions
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
-
Calibrated pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethyl)phenol in a suitable solvent (e.g., 10% v/v acetonitrile-water mixture). The concentration should be chosen to give an absorbance reading in the optimal range (0.1 - 1.0) at the wavelength of maximum absorbance (λ_max).
-
Preparation of Test Solutions: Prepare a series of solutions with a constant concentration of 4-(Trifluoromethyl)phenol and a constant ionic strength (e.g., 0.1 M KCl) across a range of pH values (e.g., from pH 2 to 11)[17]. Adjust the pH of each solution using appropriate buffers or by adding small volumes of standardized HCl or NaOH.
-
Spectrophotometric Measurement:
-
For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) to identify the λ_max_ for both the acidic (HA) and basic (A⁻) forms of the phenol[17].
-
Measure the absorbance of each solution at the λ_max_ of the basic form (A⁻).
-
-
Data Analysis:
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(A_max_ - A) / (A - A_min_)]
-
Where:
-
A is the absorbance of the solution at a given pH.
-
A_max_ is the absorbance of the fully deprotonated (basic) form.
-
A_min_ is the absorbance of the fully protonated (acidic) form.
-
-
-
Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoid curve.
-
For more accurate results, data can be processed using specialized software that performs linear or non-linear regression analysis[17].
-
References
- 1. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)phenol 97 402-45-9 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 5. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 8. 4-(Trifluoromethyl)phenol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 11. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]
- 12. mzCloud – 4 Trifluoromethylphenol [mzcloud.org]
- 13. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 14. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 15. mdpi.com [mdpi.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

